molecular formula C12H8F3N3 B13925820 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile

Cat. No.: B13925820
M. Wt: 251.21 g/mol
InChI Key: ONWJMORXKKROJS-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and subsequent attachment to the benzonitrile moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trifluoromethyl and benzonitrile groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Trifluoromethylphenyl)pyrazole: Similar structure but lacks the benzonitrile group.

    4-(5-Methyl-1H-pyrazol-1-YL)benzonitrile: Similar structure but lacks the trifluoromethyl group.

    4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)phenol: Similar structure but has a phenol group instead of a benzonitrile group.

Uniqueness

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile is unique due to the presence of both the trifluoromethyl and benzonitrile groups, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C12H8F3N3

Molecular Weight

251.21 g/mol

IUPAC Name

4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile

InChI

InChI=1S/C12H8F3N3/c1-8-6-11(12(13,14)15)17-18(8)10-4-2-9(7-16)3-5-10/h2-6H,1H3

InChI Key

ONWJMORXKKROJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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